molecular formula C9H13NOS B14131337 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one CAS No. 88961-69-7

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one

Katalognummer: B14131337
CAS-Nummer: 88961-69-7
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: ZOAXYCZKEFPYNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one typically involves the reaction of thiophene derivatives with appropriate reagents. One common method involves the alkylation of thiophene with a suitable alkyl halide, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thiopheneethanol: Another thiophene derivative used in the preparation of biologically active compounds.

    1-(Thiophen-2-yl)ethan-1-one: A related compound with similar structural features.

Uniqueness

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for various substitution reactions, making it a versatile building block in synthetic chemistry.

Eigenschaften

CAS-Nummer

88961-69-7

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

1-[5-(2-aminopropyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C9H13NOS/c1-6(10)5-8-3-4-9(12-8)7(2)11/h3-4,6H,5,10H2,1-2H3

InChI-Schlüssel

ZOAXYCZKEFPYNE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(S1)C(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.